molecular formula C17H20ClN3O2 B2447151 (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034609-84-0

(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2447151
CAS RN: 2034609-84-0
M. Wt: 333.82
InChI Key: WHRCDCJNGMUSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . Another study reported the synthesis of a key intermediate in the preparation of zolazepam via acylation of 5-chloro-1,3-dimethylpyrazole .

Scientific Research Applications

Analgesic Properties

The compound has been studied for its analgesic properties. It's demonstrated efficacy in reducing neuropathic pain and allodynia. For instance, a high-efficacy 5-HT1A receptor agonist structurally similar to the compound , demonstrated significant analgesic effects in rodent models of chronic nociceptive and neuropathic pain, including conditions following spinal cord injury. The compound induced long-term analgesia and showed a curative-like action on pathological pain (Colpaert et al., 2004). Another study highlighted the effectiveness of a similar 5-HT(1A) receptor agonist in reducing mechanical allodynia in a rat model of trigeminal neuropathic pain, supporting the notion that high-efficacy 5-HT(1A) receptor activation can be a novel mechanism for central analgesia (Deseure et al., 2002).

Potential Antipsychotic Properties

Compounds with similar structures have shown potential as antipsychotic agents. For example, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone demonstrated an antipsychotic-like profile in behavioral tests predictive of antipsychotic efficacy. It offered a distinct mode of action by not binding to dopamine receptors and potentially operating via a nondopaminergic mechanism (Wise et al., 1986).

Interaction with Cannabinoid Receptors

Several studies explored the interaction of structurally related compounds with cannabinoid receptors. For instance, cannabinoid CB(1) receptor antagonists and agonists have been studied for their in vivo effects, including altering neurotransmitter release, affecting behaviors linked to cannabis intoxication, and modulating nociceptive thresholds. These findings suggest complex interactions and potential therapeutic applications of compounds targeting cannabinoid receptors (McMahon & Koek, 2007).

Endocannabinoid System Involvement in Acute Lung Injury

A study involving monoacylglycerol lipase (MAGL) inhibition, which increases levels of the endocannabinoid 2-Arachidonoylglycerol (2-AG), showed that this modulation of the endocannabinoid system could produce anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury (ALI). This suggests potential therapeutic applications of cannabinoid receptor activation in inflammatory conditions (Costola-de-Souza et al., 2013).

Neurotransmitter Release Modulation

Cannabinoid receptor ligands have been shown to modulate neurotransmitter release in the brain, such as acetylcholine and norepinephrine. This modulation might contribute to the pharmacological actions of cannabinoids and can be pivotal in understanding the therapeutic potentials of cannabinoid receptor agonists or antagonists in various neuropsychiatric conditions (Gessa et al., 1997).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in various fields such as medicine or agriculture .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)17(22)14-10-13(18)5-6-16(14)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRCDCJNGMUSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.